N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Description

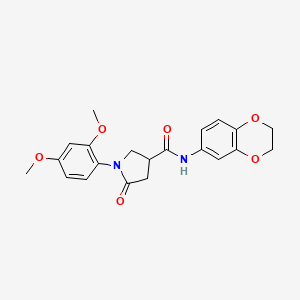

This compound features a central 5-oxopyrrolidine-3-carboxamide scaffold substituted with a 2,3-dihydro-1,4-benzodioxin ring at the amide nitrogen and a 2,4-dimethoxyphenyl group at the pyrrolidine nitrogen. The benzodioxin moiety contributes to its lipophilic character, while the methoxy groups on the phenyl ring may enhance electronic interactions with biological targets.

Properties

Molecular Formula |

C21H22N2O6 |

|---|---|

Molecular Weight |

398.4 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C21H22N2O6/c1-26-15-4-5-16(18(11-15)27-2)23-12-13(9-20(23)24)21(25)22-14-3-6-17-19(10-14)29-8-7-28-17/h3-6,10-11,13H,7-9,12H2,1-2H3,(H,22,25) |

InChI Key |

FIWHIKKQAYEUCI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OCCO4)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,3-Dihydro-1,4-Benzodioxin-6-Amine

The benzodioxin amine is typically derived from 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid (CAS 4442-53-9), a commercially available precursor.

Step 1: Acid Chloride Formation

The carboxylic acid is treated with thionyl chloride (SOCl₂) at 70–80°C for 4 hours to yield the corresponding acid chloride:

Step 2: Amination via Curtius Rearrangement

The acid chloride undergoes aminolysis with ammonium hydroxide or a primary amine to produce the benzodioxin amine. For example:

Preparation of 1-(2,4-Dimethoxyphenyl)-5-Oxopyrrolidine-3-Carboxylic Acid

The pyrrolidone core is synthesized via Dieckmann cyclization of a diester precursor:

Step 1: Diethyl 3-Carbamoylglutarate Formation

Diethyl glutamate reacts with 2,4-dimethoxyaniline in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) and HATU:

Step 2: Cyclization

The intermediate undergoes intramolecular cyclization under basic conditions (e.g., NaOEt) to form the pyrrolidone ring:

Final Coupling Reaction

The benzodioxin amine and pyrrolidone carboxylic acid are coupled using standard amidation protocols:

Step 1: Activation of Carboxylic Acid

The pyrrolidone carboxylic acid is activated with HATU or EDCl/HOBt in N,N-dimethylformamide (DMF):

Step 2: Amide Bond Formation

The activated ester reacts with the benzodioxin amine at 40°C for 12 hours:

Optimization and Reaction Conditions

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

-

HATU outperforms EDCl in coupling efficiency, yielding >85% product.

-

A 1.2:1 molar ratio of amine to activated ester minimizes side reactions.

Analytical and Quality Control Methods

Structural Characterization

Impurity Profiling

Common impurities include:

Scale-Up and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They can include various substituted derivatives with modified biological or chemical properties.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: For studying its effects on biological systems and potential therapeutic applications.

Medicine: As a potential drug candidate for treating various diseases.

Industry: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Notes on Structure-Activity Relationships (SAR)

- Methoxy Positioning: The 2,4-dimethoxyphenyl group in the target compound may optimize π-π stacking and hydrogen bonding compared to mono-methoxy analogues .

- Benzodioxin vs. Dioxane: The benzodioxin ring’s aromaticity could enhance metabolic stability relative to non-aromatic dioxane systems .

- Carboxamide Linkage : Critical for maintaining solubility while retaining membrane permeability, as seen in analogues like CAS 260555-42-8 .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C19H19N3O5

- Molecular Weight : 369.38 g/mol

- IUPAC Name : this compound

The structural complexity of this compound contributes to its unique biological properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. Its interaction with bacterial enzymes involved in fatty acid biosynthesis suggests potential as an inhibitor against pathogens like Mycobacterium tuberculosis .

- Antioxidant Properties : Studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antioxidant activity. The presence of the benzodioxin moiety enhances the radical scavenging ability, potentially reducing oxidative stress in biological systems .

- Enzyme Inhibition : The compound has been identified as an effective inhibitor of various enzymes, including urease and InhA (a key enzyme in mycobacterial fatty acid synthesis). These inhibitory effects are crucial for developing treatments for conditions like tuberculosis and other infections .

Biological Activity Data

The following table summarizes various biological activities associated with this compound based on experimental findings:

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antimicrobial Efficacy : A study demonstrated that pyrrolidine carboxamides could inhibit the growth of multidrug-resistant Mycobacterium tuberculosis. The crystal structure analysis revealed binding interactions that could be leveraged for drug design .

- Antioxidant Activity Evaluation : Using the DPPH radical scavenging assay, compounds derived from pyrrolidine showed varying degrees of antioxidant activity. The introduction of specific substituents significantly enhanced their efficacy compared to standard antioxidants like ascorbic acid .

- Urease Inhibition Studies : Research on urease inhibitors indicated that modifications in the pyrrolidine structure could lead to enhanced inhibition compared to existing drugs. This is particularly relevant for treating conditions like peptic ulcers where urease plays a critical role .

Q & A

Q. What are the optimal synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a dihydrobenzodioxin amine with a substituted pyrrolidone-carboxylic acid derivative. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere) to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates.

- Temperature control : Maintain temperatures between 0–25°C during sensitive steps (e.g., cyclization) to prevent decomposition .

Optimization can be monitored via TLC or HPLC to track intermediate purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of dihydrobenzodioxin (δ 4.2–4.5 ppm for -OCH₂CH₂O-), pyrrolidone carbonyl (δ 170–175 ppm), and methoxy groups (δ 3.7–3.9 ppm) .

- FT-IR : Key peaks include C=O stretches (~1680 cm⁻¹ for pyrrolidone and amide) and aromatic C-O-C (~1250 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 423.15 for [M+H]⁺) .

Q. How can researchers assess the purity of this compound, and what are common contaminants?

- Methodological Answer :

- Chromatographic methods : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect unreacted starting materials or dehalogenated byproducts .

- Recrystallization : Ethanol or ethyl acetate is effective for removing polar impurities .

- Common contaminants include incomplete coupling intermediates (e.g., free amine or carboxylic acid derivatives) .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data or unexpected reactivity?

- Methodological Answer :

- Orthogonal validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, especially for overlapping signals in aromatic regions .

- X-ray crystallography : Resolves ambiguities in stereochemistry or regioselectivity for crystalline derivatives .

- Reaction monitoring : Use in-situ IR or Raman spectroscopy to detect transient intermediates during synthesis .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

- Methodological Answer :

- Fragment-based modification : Systematically vary substituents (e.g., methoxy groups on the phenyl ring or dihydrobenzodioxin moiety) and test in vitro activity (e.g., enzyme inhibition assays) .

- Computational modeling : Perform docking studies with target proteins (e.g., kinases or GPCRs) to predict binding affinities, guided by the compound’s electron-rich aromatic systems .

- Metabolite analysis : Use LC-MS to identify bioactive metabolites in cell-based assays .

Q. What experimental approaches can improve solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the pyrrolidone or methoxy substituents .

- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .

- Salt formation : Explore hydrochloride or sodium salts of the carboxamide group to improve dissolution rates .

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then monitor degradation via HPLC .

- Thermogravimetric analysis (TGA) : Determine thermal stability by measuring weight loss at elevated temperatures (e.g., 25–300°C) .

- Long-term storage : Store samples in amber vials at –20°C under desiccation to prevent hydrolysis of the amide bond .

Data Contradiction Analysis

Q. How should discrepancies in biological activity data between batches be addressed?

- Methodological Answer :

- Batch reproducibility checks : Ensure consistent synthetic protocols (e.g., reaction time, purification steps) and characterize each batch with identical analytical methods .

- Bioassay controls : Include reference compounds (e.g., known enzyme inhibitors) to normalize activity measurements across experiments .

- Statistical analysis : Apply ANOVA or t-tests to determine if observed differences are statistically significant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.